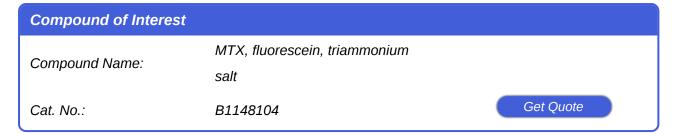


An In-depth Technical Guide to MTX Fluorescein Triammonium Salt

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methotrexate (MTX) Fluorescein Triammonium Salt, a fluorescent analog of the widely used anticancer drug, methotrexate. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support researchers in its application.

Core Concepts and Mechanism of Action

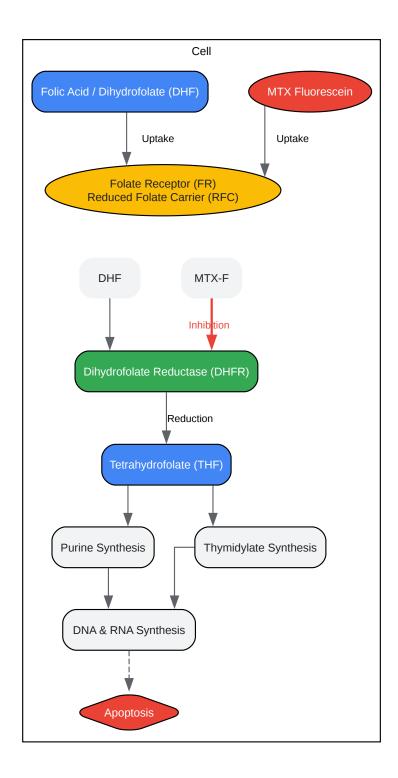
Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] By mimicking folic acid, MTX binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade disrupts the synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[1]

The conjugation of fluorescein to methotrexate creates a powerful tool for visualizing and tracking the drug's interaction with its target and its transport into cells. The triammonium salt formulation enhances the water solubility of the molecule, making it more amenable for use in aqueous biological buffers.[1]



Signaling Pathway of Methotrexate Action

The following diagram illustrates the folate metabolism pathway and the inhibitory action of methotrexate.



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Folate metabolism and MTX-fluorescein's inhibitory action.

Quantitative Data

This section summarizes the key quantitative parameters of MTX Fluorescein Triammonium Salt and its parent compound, Methotrexate.

Table 1: Physicochemical and Fluorescence Properties

Property	Value	Reference(s)
Chemical Formula	C46H54N14O9S	[2]
Molecular Weight	979.08 g/mol	
Appearance	Yellow solid	-
Solubility	Soluble in aqueous buffers (pH > 6.5), DMSO, DMF	-
Excitation Maximum (λex)	~496 nm	[2][3][4]
Emission Maximum (λem)	~516 nm	[2][3][4]

Table 2: Binding Affinity and Inhibitory Concentrations

While specific binding affinity data for the fluorescein conjugate is not readily available in published literature, the parent compound, methotrexate, is a high-affinity inhibitor of DHFR. It is expected that the fluorescein conjugate retains potent inhibitory activity, although the affinity may be slightly reduced.



Parameter	Value	Cell Line/Enzyme	Reference(s)
Dissociation Constant (Kd) of Methotrexate	9.5 nM	Dihydrofolate Reductase (DHFR)	[5][6]
IC50 of Methotrexate	1.2 μΜ	MCF-7	[7]
0.8 μΜ	SH-SY5Y	[7]	
~28 nM - 7 μM (depending on conditions)	HeLa	[8]	
0.15 mM (48h)	HTC-116	[9]	
Not specified, but active	A549	[9][10][11]	_
IC50 of MTX- Fluorescein-CNT	7.7 nM	A549	[12]
41.5 nM	MCF-7	[12]	

Note: IC50 values can vary significantly based on experimental conditions such as cell density and incubation time.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing MTX Fluorescein Triammonium Salt.

Protocol for Cellular Uptake Assay using a Fluorescence Plate Reader

This protocol allows for the quantitative measurement of MTX Fluorescein uptake into cells.

Materials:

MTX Fluorescein Triammonium Salt



- · Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Black, clear-bottom 96-well plates
- Fluorescence plate reader

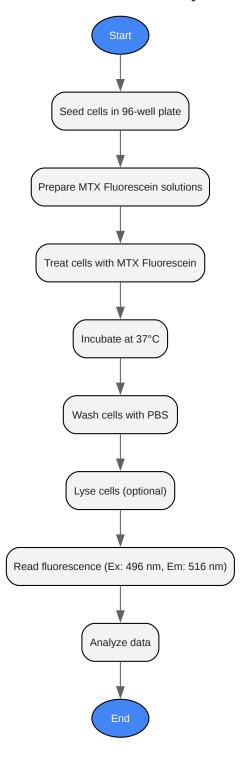
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.
- Preparation of MTX Fluorescein Solution: Prepare a stock solution of MTX Fluorescein in DMSO or an appropriate buffer. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
- Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of MTX Fluorescein. Include wells with medium only as a background control.
- Incubation: Incubate the plate at 37°C in a CO₂ incubator for the desired time points (e.g., 1, 2, 4, 24 hours).
- Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular MTX Fluorescein.
- Cell Lysis (Optional but Recommended): Lyse the cells by adding a suitable lysis buffer to each well and incubate for 10 minutes at room temperature. This step ensures the measurement of total intracellular fluorescence.
- Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~496 nm and emission at ~516 nm.
- Data Analysis: Subtract the background fluorescence from the fluorescence readings of the treated wells. The resulting fluorescence intensity is proportional to the amount of



intracellular MTX Fluorescein.

Experimental Workflow: Cellular Uptake Assay



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Workflow for the MTX-fluorescein cellular uptake assay.

Protocol for Flow Cytometry Analysis of Methotrexate Resistance

This protocol can be used to assess mechanisms of methotrexate resistance, such as DHFR overexpression or altered drug transport.[1]

Materials:

- MTX Fluorescein Triammonium Salt
- · Cell culture medium
- PBS
- Trypsin-EDTA
- · Propidium Iodide (PI) or other viability dye
- Flow cytometer

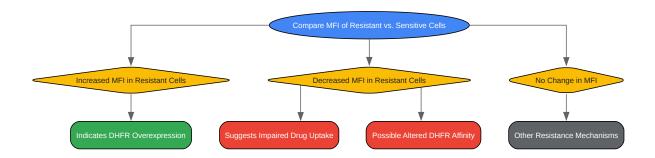
Procedure:

- Cell Culture: Culture both the parental (sensitive) and methotrexate-resistant cell lines to be analyzed.
- Harvesting: Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in cell culture medium at a concentration of 1 x 10⁶ cells/mL.
- Staining: Add MTX Fluorescein to the cell suspension at a final concentration sufficient to saturate intracellular DHFR (typically in the low micromolar range, requires optimization). Incubate for 1-2 hours at 37°C.
- Washing: Wash the cells twice with ice-cold PBS to remove unbound MTX Fluorescein.
- Viability Staining: Resuspend the cells in PBS containing a viability dye like PI to exclude dead cells from the analysis.



- Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the green channel (e.g., 530/30 nm bandpass filter).
- Data Analysis: Gate on the live cell population and compare the mean fluorescence intensity (MFI) of the resistant cells to the parental cells. Increased MFI in resistant cells can indicate DHFR overexpression.

Logical Relationship: Interpreting Flow Cytometry Results



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Interpreting flow cytometry data for MTX resistance.

Protocol for Fluorescence Microscopy of DHFR Localization

This protocol allows for the visualization of DHFR within cells.

Materials:

- MTX Fluorescein Triammonium Salt
- Cells grown on glass coverslips or in imaging-compatible plates
- · Cell culture medium
- PBS
- Paraformaldehyde (PFA) for fixation



- DAPI for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Culture: Seed cells on coverslips or imaging plates and allow them to adhere.
- Staining: Incubate the cells with MTX Fluorescein in culture medium for 1-2 hours at 37°C.
- Washing: Gently wash the cells three times with warm PBS.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes to stain the nuclei.
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope. Use the appropriate filter sets for fluorescein (blue excitation, green emission) and DAPI (UV excitation, blue emission).

Applications in Research and Drug Development

MTX Fluorescein Triammonium Salt is a versatile tool with numerous applications:

- Studying Drug Resistance: As detailed in the flow cytometry protocol, it can be used to investigate mechanisms of methotrexate resistance, such as increased DHFR levels or impaired drug transport.[1]
- Visualizing Folate Transporters: The fluorescent conjugate allows for the visualization and study of folate transport proteins on the cell surface.[1]



- High-Throughput Screening: The fluorescence properties of the molecule make it suitable for developing high-throughput screening assays to identify new modulators of methotrexate uptake or efficacy.
- Drug Delivery Studies: It can be used to track the cellular uptake and intracellular trafficking of methotrexate in the context of novel drug delivery systems.
- Probing DHFR Expression: The intensity of fluorescein staining can be correlated with the level of DHFR expression in different cell types or under various treatment conditions.[2][3][4]

Conclusion

MTX Fluorescein Triammonium Salt is an invaluable probe for researchers studying the mechanism of action of methotrexate, investigating drug resistance, and developing new cancer therapeutics. Its fluorescent properties, combined with the retained biological activity of the parent molecule, provide a powerful means to visualize and quantify the cellular pharmacology of this important anticancer agent. This guide provides a solid foundation of data and protocols to facilitate its effective use in the laboratory.

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